molecular formula C17H16N2O3 B2888800 4-ethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921774-88-1

4-ethoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2888800
CAS No.: 921774-88-1
M. Wt: 296.326
InChI Key: DMEHGKPVHNFQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetic small molecule designed for research use, integrating two pharmaceutically significant motifs: the 2-oxindole core and a benzamide moiety. This molecular architecture is of high interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and anticancer agents. The oxindole scaffold is a well-established privileged structure in kinase drug discovery programs and is present in several approved medicines . Its versatility allows for interaction with various kinase targets, and structural optimization can lead to compounds with narrow spectrum kinome coverage, which is valuable for elucidating specific biological pathways . Furthermore, the incorporation of the benzamide group is a common strategy in inhibitor design, as this functional group can enable crucial hydrogen bond interactions with target proteins, potentially enhancing binding affinity and selectivity . Research Applications & Value: The primary research value of this compound lies in its potential as a chemical tool for probing kinase function and cancer biology. Oxindole-based molecules have demonstrated potent activity against kinase targets such as Tousled-like kinase 2 (TLK2), which is implicated in various cancers and latent viral infections . Additionally, benzenesulfonamide derivatives of 2-oxindole have been investigated as potent and selective inhibitors of carbonic anhydrase isoforms, including the tumor-associated hCA IX and XII . While this specific molecule features a benzamide rather than a benzenesulfonamide, it shares a similar conceptual framework of combining the oxindole core with an amide-linked aromatic system for targeted inhibition. Researchers may explore this compound in projects focused on: Kinase Inhibition Studies: As a candidate for screening against panels of kinases to identify potential off-targets or to develop narrow-spectrum inhibitors. Cancer Research: For in vitro evaluation of anti-proliferative effects against various human cancer cell lines, investigating its role in inducing cell cycle arrest or apoptosis. Structure-Activity Relationship (SAR) Studies: Serving as a core structure for the synthesis of analogues to optimize potency and selectivity against a specific biological target. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-22-14-6-3-11(4-7-14)17(21)18-13-5-8-15-12(9-13)10-16(20)19-15/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEHGKPVHNFQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-oxoindoline-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate apoptotic pathways by targeting proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins. This modulation leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-ethoxy-N-(2-oxoindolin-5-yl)benzamide, highlighting differences in substituents, physical properties, and biological activities:

Compound Name Substituent (R) Melting Point (°C) NMR Data (δ, ppm) Biological Activity/Notes Reference
4-cyano-N-(2-oxoindolin-5-yl)benzamide CN N/A 13C NMR: 169.0, 156.2, 147.6, etc. TLK2 inhibitor; HRMS m/z: 321.0979
2-methoxy-N-(2-oxoindolin-5-yl)benzamide OCH₃ Oil 13C NMR: 176.4, 164.9, 159.2, etc. TLK2 inhibitor; LC purity >98%
4-fluoro-N-(2-oxoindolin-5-yl)benzamide F 150–152 1H NMR: 10.38 (s), 8.04–7.99 (m) TLK2 inhibitor; 89% yield
N-(2-oxoindolin-5-yl)benzamide H N/A HRMS m/z: Calculated for C₁₃H₁₁N₂O₂ Base structure; used in SAR studies
2-ethyl-N-(2-oxoindolin-5-yl)butanamide CH₂CH₂CH₂CH₃ N/A NMR data not provided Explored for kinase selectivity
2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide Long acyl chain N/A N/A PCAF HAT inhibitor (79% inhibition)

Key Observations:

Substituent Effects on Physical Properties :

  • Electron-withdrawing groups (e.g., CN, F) increase melting points compared to electron-donating groups (e.g., OCH₃). For instance, 4-fluoro-N-(2-oxoindolin-5-yl)benzamide (83) has a sharp melting point (150–152°C), while the methoxy analog (82) is an oil .
  • The ethoxy group in the target compound may confer intermediate polarity, influencing solubility and crystallinity.

Biological Activity: Kinase Inhibition: Analogs like 4-cyano and 4-fluoro derivatives exhibit potent TLK2 inhibition, suggesting that para-substituted benzamides are favorable for kinase targeting . The ethoxy group’s bulkier nature may alter binding affinity compared to smaller substituents like F or CN. Enzyme Modulation: Long acyl chains (e.g., tetradecanoylamino) in benzamide derivatives enhance PCAF HAT inhibition, whereas shorter chains or aromatic substituents (e.g., ethoxy) may prioritize kinase selectivity over histone acetyltransferase (HAT) activity .

Synthetic Yields and Purity :

  • High yields (>84%) and purity (>98%) are consistently reported for analogs using Procedure F (EDCl/HOBt coupling), indicating robust synthetic routes for this class .

Structural Diversity :

  • Heterocyclic modifications (e.g., thiophene in compound 121) or fused rings (e.g., benzodioxole in compound 124) introduce steric and electronic variations that impact target engagement . The ethoxy group’s conformational flexibility may offer a balance between potency and metabolic stability.

Biological Activity

4-Ethoxy-N-(2-oxoindolin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article synthesizes available research findings, including biochemical analysis, mechanisms of action, and cellular effects, to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indole derivatives. These compounds are characterized by their indole ring structure, which is known for its ability to interact with various biological targets. The presence of the ethoxy and benzamide groups enhances the compound's solubility and bioactivity.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against several human cancer cell lines:

Cell Line IC50 (µM)
Colon Cancer (SW620)15.0
Prostate Cancer (PC-3)10.0
Lung Cancer (NCI-H23)12.0

These values suggest that the compound effectively inhibits cell proliferation in these cancer types, making it a candidate for further development as an anticancer agent .

The mechanism through which this compound exerts its effects is multifaceted:

  • Apoptosis Induction : The compound appears to trigger apoptosis in cancer cells by modulating key proteins involved in apoptotic pathways, such as Bcl-2 family proteins and caspases .
  • Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to G2/M phase arrest, preventing cells from progressing through the cell cycle .
  • Gene Expression Changes : The compound influences gene expression related to cell survival and death, further contributing to its cytotoxic effects .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In a study examining its effects on SW620, PC-3, and NCI-H23 cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating strong anti-proliferative activity . The study also highlighted the compound's ability to induce apoptosis as evidenced by increased Annexin V staining in treated cells.
  • Mechanistic Insights : Another study explored the molecular interactions of the compound with apoptotic pathways, revealing that it activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins . This suggests a targeted approach in inducing cancer cell death.
  • Comparative Analysis : When compared with established chemotherapeutics like PAC-1, this compound showed comparable or superior cytotoxicity in certain assays, indicating its potential as an effective anticancer agent .

Biochemical Pathways Involved

The compound's interaction with various biochemical pathways is crucial for its biological activity:

  • Apoptotic Pathways : It primarily affects both intrinsic and extrinsic apoptotic pathways through interactions with proteins like Bcl-xL and Bax .
  • Cell Cycle Regulation : By causing G2/M phase arrest, it prevents cells from dividing, which is a critical feature for anticancer agents aiming to halt tumor growth .

Q & A

Q. What synthetic strategies are recommended for 4-ethoxy-N-(2-oxoindolin-5-yl)benzamide, and how can reaction conditions be optimized?

Synthesis involves coupling 4-ethoxybenzoic acid derivatives with 5-amino-2-oxoindoline. Key steps include:

  • Activation : Use EDCl/HOBt or DCC to activate the carboxylic acid.
  • Amide Formation : React under inert conditions (N₂ atmosphere) in polar aprotic solvents (DMF or THF) at 0–25°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Optimization: Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity and stoichiometry (1.2:1 molar ratio of acid to amine) to improve yields (typically 60–75%) .

Q. Which spectroscopic techniques are critical for structural characterization, and how should data interpretation proceed?

Essential techniques include:

  • NMR : ¹H/¹³C NMR to confirm amide bonds (δ ~10.2 ppm for indolinone NH) and ethoxy groups (δ ~1.3 ppm for CH₃).
  • HRMS : Verify molecular ion ([M+H]⁺ calculated: 325.1314).
  • FT-IR : Identify carbonyl stretches (~1650 cm⁻¹ for amide C=O). For crystalline samples, X-ray diffraction with SHELXL refinement provides absolute stereochemistry .

Q. How can solubility be enhanced for in vivo studies of this compound?

Strategies include:

  • Formulation : Use co-solvents (PEG 400/ethanol) or solid dispersions with PVP-K30.
  • Salt Formation : Explore hydrochloride salts if basic groups are present.
  • Assessment : Shake-flask method in PBS (pH 7.4) or biorelevant media (FaSSIF). Monitor stability via HPLC under physiological conditions .

Advanced Research Questions

Q. How can computational modeling predict binding modes to biological targets?

  • Docking : Use AutoDock Vina with protein structures (e.g., PDB: 3ERT for kinases). Parameterize the compound with GAFF force field.
  • Validation : Run MD simulations (NAMD, 100 ns) to assess pose stability (RMSD <2 Å) and calculate binding free energy (MM/PBSA).
  • SAR Analysis : Compare with known inhibitors (e.g., tricyclic antidepressants) to identify critical interactions (e.g., H-bonds with hinge residues) .

Q. What experimental approaches resolve contradictions in biological activity data across assays?

Address discrepancies via:

  • Orthogonal Assays :

Target Engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding kinetics.

Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to detect off-target effects.

  • Statistical Analysis : Apply Cohen’s d to quantify effect size differences. Use isogenic cell lines to confirm target specificity .

Q. How can metabolic pathways be elucidated in preclinical models?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) + NADPH. Identify CYP450 isoforms using Supersomes.
  • Metabolite ID : High-resolution LC-MS/MS (accuracy <5 ppm) for structural elucidation.
  • Isotope Tracing : Use ¹³C-labeled compound to track biotransformation. Compare interspecies metabolite profiles to predict clinical relevance .

Notes

  • Methodological Rigor : All answers emphasize reproducible protocols and validation steps.
  • Evidence Integration : Citations prioritize peer-reviewed studies (e.g., SHELX refinement , SAR analysis ).
  • Commercial Avoidance : Focused on academic research tools (e.g., PubChem data , synthetic methodologies ).

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